METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a hydrazino group, and a phenylmethylidene moiety
Preparation Methods
The synthesis of METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazino group: This step involves the reaction of the thiophene derivative with hydrazine or its derivatives.
Addition of the phenylmethylidene moiety: This is typically done through a condensation reaction with benzaldehyde or its derivatives.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE include:
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene share the thiophene ring structure but differ in their functional groups.
Hydrazone derivatives: Compounds such as phenylhydrazone and benzylidenehydrazone have similar hydrazino groups but lack the thiophene ring.
Carboxylate esters: Methyl 4-methylbenzoate and ethyl 3-oxobutanoate are examples of esters with different aromatic or aliphatic groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-11(2)25-16(13(10)17(23)24-3)19-14(21)15(22)20-18-9-12-7-5-4-6-8-12/h4-9H,1-3H3,(H,19,21)(H,20,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVOSMJNBOLUCD-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NN=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)N/N=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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